molecular formula C16H15NO2 B1677067 O4I1 CAS No. 175135-47-4

O4I1

Cat. No.: B1677067
CAS No.: 175135-47-4
M. Wt: 253.29 g/mol
InChI Key: QJEJLARVLKHYFW-UHFFFAOYSA-N
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Description

O4I1, also known as 4-[(4-methoxyphenyl)methoxy]-benzeneacetonitrile, is a potent inducer of the transcription factor Oct3/4. Oct3/4 is crucial for maintaining the pluripotency and self-renewal of embryonic stem cells. This compound enhances the expression and stability of Oct3/4, making it a valuable compound in regenerative medicine and stem cell research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O4I1 involves the reaction of 4-methoxybenzyl chloride with 4-hydroxybenzeneacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: O4I1 primarily undergoes substitution reactions due to the presence of the methoxy and nitrile groups. These groups can participate in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium carbonate, which facilitate nucleophilic substitution. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide (DMSO) at elevated temperatures .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with a nucleophile like sodium methoxide can result in the substitution of the methoxy group, leading to the formation of new derivatives .

Scientific Research Applications

O4I1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, this compound is valuable for its ability to induce the expression of Oct3/4, making it a key compound in stem cell research and regenerative medicine .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique in its ability to enhance Oct3/4 expression and stability effectively. Its specific structure allows it to interact with Oct3/4 in a way that promotes its transcriptional and translational activation, making it a valuable tool in stem cell research and regenerative medicine .

Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJLARVLKHYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379176
Record name {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-47-4
Record name 4-[(4-Methoxyphenyl)methoxy]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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